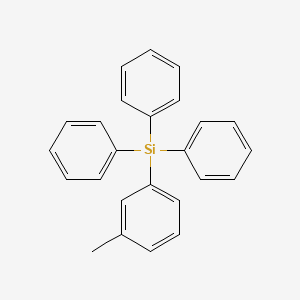
(3-Methylphenyl)(triphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si. It consists of a silicon atom bonded to three phenyl groups and one 3-methylphenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are widely used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
(3-Methylphenyl)(triphenyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of triphenylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under an inert atmosphere and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organic compounds.
Substitution: Substituted silanes with different functional groups.
科学研究应用
(3-Methylphenyl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of (3-Methylphenyl)(triphenyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon atom, which stabilizes the transition state and lowers the activation energy of the reaction. The compound can also form stable complexes with various substrates, enhancing their reactivity and selectivity.
相似化合物的比较
Similar Compounds
Triphenylsilane: Similar structure but lacks the 3-methylphenyl group.
Diphenylsilane: Contains two phenyl groups and two hydrogen atoms bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
(3-Methylphenyl)(triphenyl)silane is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex molecules.
属性
CAS 编号 |
18858-72-5 |
|---|---|
分子式 |
C25H22Si |
分子量 |
350.5 g/mol |
IUPAC 名称 |
(3-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-12-11-19-25(20-21)26(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChI 键 |
AZTDWEKBDVPDFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





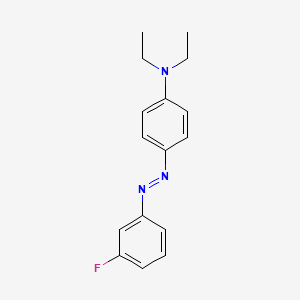
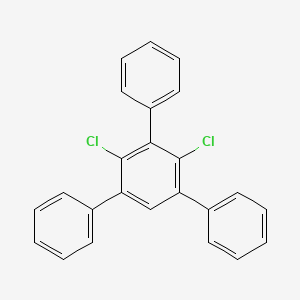
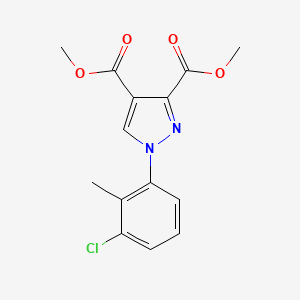
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
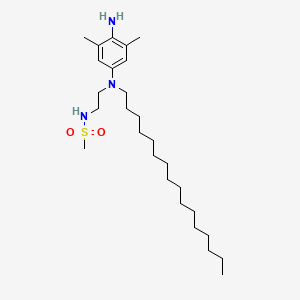
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
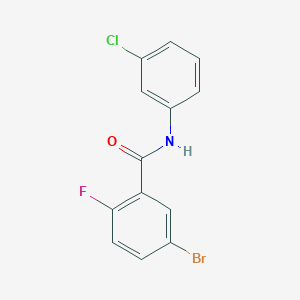
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
